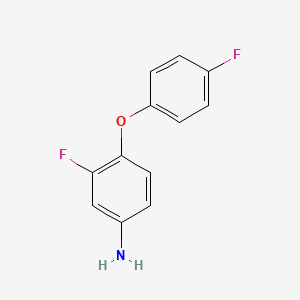

3-Fluoro-4-(4-fluorophenoxy)aniline

Description

Contextualization within Fluorinated Aniline (B41778) Derivatives

Fluorinated aniline derivatives represent a critical class of compounds in organic synthesis and drug discovery. The introduction of fluorine atoms into the aniline scaffold can profoundly influence a molecule's properties, including its pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often strategic, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

3-Fluoro-4-(4-fluorophenoxy)aniline is a diaryl ether, a structural motif present in numerous biologically active compounds. The presence of two fluorine atoms, one on each phenyl ring, further enhances its utility. The fluorine atom at the 3-position of the aniline ring can modulate the basicity of the amino group and introduce a specific vector for molecular interactions. The second fluorine atom on the phenoxy ring provides an additional point for modifying the electronic and steric properties of the molecule.

Significance as a Synthetic Intermediate and Building Block in Organic Chemistry

The primary significance of this compound in academic and industrial research lies in its role as a key synthetic intermediate. Its chemical structure, featuring a reactive primary amine and a stable diaryl ether linkage, makes it an ideal starting material for the construction of more complex molecules. The aniline moiety can readily undergo a variety of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions to form new carbon-nitrogen and carbon-carbon bonds.

While a specific, detailed synthesis of this compound is not extensively documented in readily available peer-reviewed literature, its preparation can be inferred from established synthetic methodologies for analogous compounds. A plausible and commonly employed route would involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation. A likely precursor for such a synthesis would be a di-halogenated benzene (B151609) derivative which reacts with a fluorophenol. For instance, the synthesis of the related compound, 3-fluoro-4-morpholinoaniline (B119058), involves the reaction of 3,4-difluoronitrobenzene (B149031) with morpholine (B109124), followed by the reduction of the nitro group. google.comgoogle.comresearchgate.net This suggests a similar pathway could be employed for the synthesis of the title compound.

Overview of Research Trajectories for Related Fluorophenoxy-Aniline Scaffolds

The fluorophenoxy-aniline scaffold, and its close analogs, are prominently featured in the development of kinase inhibitors, a class of targeted cancer therapeutics. The general structure is often utilized as a "hinge-binding" motif, which can interact with the ATP-binding site of various protein kinases.

A prime example is the use of the 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) scaffold in the design of epidermal growth factor receptor (EGFR) and ErbB-2 kinase inhibitors. nih.gov These inhibitors are crucial in the treatment of certain types of cancer. Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against these kinases. nih.gov

Furthermore, the broader class of anilinoquinazolines, which can be synthesized from intermediates like this compound, has been extensively investigated. These compounds are known to target a range of kinases involved in cell signaling pathways critical to cancer cell proliferation and survival. nih.gov The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) often incorporates a fluorinated aniline moiety to enhance efficacy and overcome drug resistance. nih.gov

The research trajectory for these scaffolds is focused on several key areas:

Improving Selectivity: Designing derivatives that can selectively inhibit a specific kinase or a desired set of kinases to minimize off-target effects.

Overcoming Resistance: Developing new generations of inhibitors that are effective against mutant forms of kinases that confer resistance to existing drugs.

Enhancing Bioavailability: Modifying the scaffold to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

The versatility of the fluorophenoxy-aniline core allows for systematic structural modifications to fine-tune these properties, making it a highly valuable platform in modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWIZFMOOPOWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278314 | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937597-91-6 | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 4 Fluorophenoxy Aniline and Analogues

Strategies for Phenoxy Linkage Formation

The crucial step in synthesizing the target molecule is the creation of the C-O bond between the two aromatic rings. This can be accomplished through several established methodologies.

Nucleophilic aromatic substitution is a fundamental reaction class for forming diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For the synthesis of compounds like 3-fluoro-4-(4-fluorophenoxy)aniline, this approach is highly effective.

A common pathway to synthesize the precursor for this compound involves the reaction of a suitably activated fluorinated nitrobenzene (B124822) with a phenol (B47542). Specifically, a compound like 1,2-difluoro-4-nitrobenzene can be reacted with 4-fluorophenol. researchgate.net The nitro group (NO₂) at the para position to the fluorine atom strongly activates the ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by the 4-fluorophenoxide ion. masterorganicchemistry.com

This SNAr reaction yields the nitro-intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, which can then be reduced to the desired aniline (B41778). researchgate.net The presence of fluorine atoms on the aromatic rings enhances the electrophilicity of the carbon atom undergoing substitution, often leading to high reaction efficiency. beilstein-journals.orgnih.gov The rate of reaction is significantly influenced by the position of the electron-withdrawing groups, with ortho and para placements providing greater stabilization of the intermediate compared to a meta position. masterorganicchemistry.com

The success of SNAr reactions for diaryl ether synthesis is highly dependent on the reaction conditions. A weak base is required to deprotonate the phenol, generating the nucleophilic phenoxide. Common bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). commonorganicchemistry.comnih.gov

Polar aprotic solvents are typically employed to dissolve the reagents and facilitate the reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used solvents that can effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. commonorganicchemistry.comresearchgate.netcommonorganicchemistry.com Reactions are often conducted at elevated temperatures, ranging from 65°C to 120°C, to ensure a reasonable reaction rate. commonorganicchemistry.comcommonorganicchemistry.com

Table 1: Representative Conditions for SNAr Reactions in Diaryl Ether Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Aryl Fluoride (B91410), Phenol | Cs₂CO₃ | DMF | 120 | commonorganicchemistry.com |

| Aryl Fluoride, Phenol | K₂CO₃ | NMP | 61 | commonorganicchemistry.com |

| Aryl Bromide, Phenol | K₂CO₃ | DMF | 65 | commonorganicchemistry.com |

| Diaryliodonium Salt, Amine | K₂CO₃ | MeCN | 50 | nih.gov |

| Diaryliodonium Salt, Water | Cs₂CO₃ | MeCN | Not Specified | nih.gov |

NMP: N-Methyl-2-pyrrolidone, MeCN: Acetonitrile

The Ullmann condensation, a copper-promoted conversion of aryl halides with alcohols or phenols, is a classic and powerful method for synthesizing diaryl ethers. wikipedia.orgsynarchive.com While traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, modern advancements have led to milder and more efficient catalytic versions. wikipedia.orggoogle.com

Modern Ullmann-type couplings typically employ a catalytic amount of a copper source, often a copper(I) salt like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). nih.govorganic-chemistry.org The effectiveness of these catalysts is significantly enhanced by the addition of ligands. Ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. numberanalytics.com

Picolinic acid has been identified as an effective ligand for the copper-catalyzed O-arylation of phenols, enabling the reaction to proceed under mild conditions. nih.gov Other ligands, such as N,N-dimethylglycine and various diamines, have also been shown to promote the reaction, allowing for lower temperatures (e.g., 90°C) and tolerance of a wider range of functional groups. numberanalytics.comorganic-chemistry.org The choice of ligand can be crucial for achieving high yields, especially with sterically hindered or electron-rich substrates. organic-chemistry.org

Optimization of Ullmann condensations involves the careful selection of the copper source, ligand, base, solvent, and temperature. numberanalytics.com Research has shown that using CuI as the copper source with picolinic acid as the ligand, K₃PO₄ as the base, and DMSO as the solvent provides an effective system for coupling aryl halides with phenols. nih.gov Another highly efficient system utilizes catalytic copper(I) oxide with a suitable ligand and cesium carbonate (Cs₂CO₃) as the base in acetonitrile. organic-chemistry.org These optimized conditions often allow the reactions to be performed at significantly lower temperatures than traditional Ullmann reactions, typically in the range of 90-110°C. google.comorganic-chemistry.org The use of molecular sieves can also be beneficial to prevent side reactions by removing water. organic-chemistry.org

Table 2: Optimized Conditions for Ullmann-Type Diaryl Ether Synthesis

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI (5 mol%) | Picolinic Acid (10 mol%) | K₃PO₄ | DMSO | Mild (not specified) | nih.gov |

| Various Cu salts | N,N-dimethylglycine | Not Specified | Not Specified | 90 | organic-chemistry.org |

| Cu₂O (catalytic) | Chxn-Py-Al, etc. | Cs₂CO₃ | Acetonitrile | Mild (not specified) | organic-chemistry.org |

| Copper Salt (catalytic) | Aryl Carboxylic Acid | Cs₂CO₃ | DMF | 110 | google.com |

Copper-Catalyzed C-O Cross-Coupling Reactions (Ullmann-type Coupling)

Synthesis of meta-(4-fluorophenoxy)aniline using Cu(OAc)2

The synthesis of meta-aminophenol derivatives can be achieved through copper-catalyzed reactions. For instance, the reaction of N-alkoxy-2-methylanilines with alcohols in the presence of a catalytic system comprising IPrCuBr and AgSbF6 can produce the corresponding meta-aminophenol derivatives in good to high yields. This transformation proceeds through a Current time information in Bangalore, IN.tandfonline.com-rearrangement where the alkoxy group shifts from the nitrogen atom to the methyl-substituted ortho position. This is followed by an oxa-Michael reaction of the resulting ortho-quinol imine intermediate. mdpi.com

While direct synthesis of meta-(4-fluorophenoxy)aniline using Cu(OAc)2 is not extensively detailed in the provided results, copper catalysis is a recognized method for forming C-N bonds. For example, a catalytic system of Cu(acac)2 with a specific ligand in DMF has been used for ammonia (B1221849) coupling. researchgate.net Another approach involves a Cu(BF4)2/activated carbon catalyst for the amination of anilines with aryl boronic acids. nih.gov These examples highlight the utility of copper catalysts in aniline synthesis, suggesting their potential application in the synthesis of meta-(4-fluorophenoxy)aniline.

Strategies for Aniline Moiety Formation

A crucial step in the synthesis of this compound is the formation of the aniline group, which is most commonly achieved by the reduction of a corresponding nitroarene precursor.

Reduction of Nitroarene Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a key step in producing many aniline derivatives. nih.govacs.orgacs.org This can be accomplished through various methods, including catalytic hydrogenation and metal-mediated reductions. acs.org

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com The combination of palladium on carbon (Pd/C) with hydrazine (B178648) monohydrate is an effective system for this transformation, offering a high degree of selectivity. nih.govorganic-chemistry.org This method is particularly valuable when dealing with substrates containing sensitive functional groups, such as halogens, as it can selectively reduce the nitro group without affecting other parts of the molecule. nih.gov The reaction is typically carried out under mild conditions and can provide high yields of the desired aniline. nih.govresearchgate.net The process is considered a catalytic transfer hydrogenation, where hydrogen is generated in situ from hydrazine hydrate, circumventing the need for handling flammable hydrogen gas. nih.govorganic-chemistry.org

| Catalyst System | Substrate | Product | Key Features |

| Pd/C with Hydrazine Monohydrate | Halogenated Nitroarenes | Halogenated Anilines | High selectivity, mild conditions, avoids handling H2 gas. nih.govorganic-chemistry.org |

| Pd/C with H2 | Nitroarenes | Anilines | Common method, but can have lower selectivity with sensitive groups. acs.orgcommonorganicchemistry.com |

| Raney Nickel with H2 | Nitroarenes | Anilines | Used when dehalogenation is a concern. commonorganicchemistry.com |

Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for the synthesis of anilines from nitroarenes.

Stannous Chloride (SnCl2): The use of tin(II) chloride is a well-established method for the chemoselective reduction of nitro groups. commonorganicchemistry.com It is known for its mild reaction conditions and tolerance of various functional groups, including halogens and benzyl (B1604629) groups. semanticscholar.org The reduction is typically carried out in a suitable solvent, and the aniline product can often be precipitated as its hydrochloride salt, simplifying isolation. semanticscholar.org However, a significant drawback of this method is the generation of large volumes of tin-containing waste, which can be difficult to remove from the product and poses environmental concerns. acs.orgacsgcipr.org

Iron/Ammonium (B1175870) Chloride (Fe/NH4Cl): The reduction of nitroarenes using iron metal in the presence of ammonium chloride is a widely used, cost-effective, and environmentally friendlier method. tandfonline.comacs.org This system operates under essentially neutral conditions, offering good functional group tolerance. tandfonline.comacs.org The reaction is often carried out in a mixed solvent system, such as ethanol/water. researchgate.net This method is particularly suitable for large-scale synthesis due to the low cost and ready availability of the reagents. tandfonline.comacs.org

| Reducing Agent | Substrate Example | Key Features & Drawbacks |

| SnCl2 | 4-Benzyloxy-3-chloronitrobenzene | Mild conditions, good functional group tolerance. semanticscholar.org Generates significant tin waste. acs.orgacsgcipr.org |

| Fe/NH4Cl | 4-(2-fluoro-4-nitrophenyl)morpholine | Cost-effective, environmentally friendly, good for large scale. tandfonline.comacs.orgresearchgate.net Workup can involve tedious extractions. semanticscholar.org |

| Fe in Acetic Acid | 4-Benzyloxy-3-chloronitrobenzene | Effective reduction, but can lead to acetylation of the resulting aniline. semanticscholar.org |

Advanced Coupling Reactions for Scaffold Construction

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound. Cross-coupling reactions, in particular, have become indispensable for forming carbon-nitrogen bonds.

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orglibretexts.orgnumberanalytics.com This reaction allows for the formation of C-N bonds by coupling an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It has largely replaced harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), dramatically improving the efficiency and scope of the transformation. youtube.com Various palladium precursors and bases can be employed, and the reaction conditions can be tuned for specific substrates. sci-hub.runih.gov

| Component | Role in Buchwald-Hartwig Amination | Examples |

| Catalyst | Facilitates the C-N bond formation. | Pd(OAc)2, [Pd(allyl)Cl]2 sci-hub.runih.gov |

| Ligand | Stabilizes the palladium catalyst and enhances its reactivity. | XPhos, SPhos, t-BuXPhos, BINAP, DPPF wikipedia.orgyoutube.com |

| Base | Promotes the deprotonation of the amine. | Cs2CO3, K3PO4, t-BuONa sci-hub.runih.gov |

| Aryl Halide/Pseudohalide | The electrophilic coupling partner. | Aryl bromides, aryl chlorides, aryl triflates wikipedia.orgorganic-chemistry.org |

| Amine | The nucleophilic coupling partner. | Primary and secondary amines wikipedia.orgorganic-chemistry.org |

Suzuki-Miyaura Cross-Coupling in Related Fluorinated Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netnih.gov It is particularly valuable in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and fine chemicals. nih.govchemistryviews.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the reagents. nih.govnih.gov

The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various fluorinated biaryl derivatives. mdpi.com Heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene, have shown excellent versatility and good conversion rates in the coupling of various arylboronic acids with fluorinated arylbromides. mdpi.com

A significant advantage of the Suzuki-Miyaura reaction is its compatibility with a wide range of functional groups, enabling the synthesis of complex molecules. nih.gov This is particularly important in the preparation of functionalized aryl systems, including those containing aniline moieties.

Recent studies have demonstrated the effectiveness of the Suzuki-Miyaura reaction for the cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, including benzyl, alkyl, aryl, alkenyl, and heteroaromatic partners. nih.gov A particularly effective catalyst system for this transformation was identified as CataXCium A Pd G3. nih.gov This method tolerates diverse functional groups, such as electron-rich and electron-poor substituents, halogens, and various heterocycles. nih.gov

The reaction has also been applied to the synthesis of flavonoids, an important class of natural products. nih.gov It has been used to construct the core flavonoid skeleton and to introduce additional aryl or heterocyclic groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling in Functionalized Systems

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | Substituted anilines | nih.gov |

| Aryl and vinyl tosylates/mesylates | Heteroarylboronic acids, alkylboronic acids, boronate esters | L2-based palladium catalyst | Biaryls, vinyl/allyl arenes | nih.gov |

| Aryl halides or triflates | Potassium alkynyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂/Cs₂CO₃ | Aryl alkynes | acs.org |

| Fluorinated arylbromides | Phenylboronic acid derivatives | G-COOH-Pd-10 (supported Pd nanoparticles) | Fluorinated biphenyls | mdpi.com |

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction has been successfully adapted to continuous flow systems. nih.govacs.orgacs.org

General conditions for the continuous flow Suzuki-Miyaura coupling of heteroaryl halides with (hetero)arylboronic acids have been developed, allowing for the synthesis of a wide range of heterobiaryl products in excellent yields with low catalyst loadings. nih.govacs.org High-throughput experimentation coupled with mass spectrometric analysis can be used to rapidly screen reaction conditions and identify optimal parameters for scale-up in a continuous flow reactor. nih.gov

Immobilized solid-supported catalysts are particularly well-suited for continuous flow processes. researchgate.net For example, a catalyst consisting of bimetallic nickel-palladium nanoparticles on multi-walled carbon nanotubes has been used for efficient Suzuki cross-coupling under continuous flow conditions. researchgate.net Another approach utilizes a gel-supported palladium catalyst in a cartridge flow reactor, which has demonstrated minimal deactivation and leaching over extended periods of continuous operation. acs.org

Table 2: Continuous Flow Suzuki-Miyaura Reaction Parameters

| Catalyst | Flow Rate | Temperature | Residence Time | Key Feature | Reference |

| Pd(OAc)₂/Ni(OAc)₂ on MWCNTs | 0.6 mL/min | 130 °C | Not specified | High steady-state yields for prolonged processing | researchgate.net |

| Gel-supported Pd | Not specified | 95 °C | 30 min | Minimal catalyst deactivation and leaching over 80 hours | acs.org |

| Homogeneous Pd catalyst | Not specified | 50-200 °C | 1 hour (screening) | High-throughput screening to identify optimal conditions | nih.gov |

Synthetic Routes for Specific Isomers and Closely Related Structures

The synthesis of specific isomers and analogues of this compound often requires tailored synthetic routes. For example, the synthesis of 3-fluoro-4-morpholinoaniline (B119058), an intermediate for the antibiotic linezolid, is achieved by the nucleophilic substitution of morpholine (B109124) on 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group. researchgate.net An alternative patented method involves the reduction of o-fluoronitrobenzene to o-fluoroaniline, followed by reaction with a disubstituted ethyl ether, nitration, and subsequent reduction. google.com

4-(4-Fluorophenoxy)aniline (B1295514) is a commercially available and structurally related analogue that can serve as a precursor or reference compound. Its synthesis can be achieved through various methods. One common approach is the reduction of the corresponding nitro compound, 4-fluoro-4'-nitrodiphenyl ether.

Another route involves the catalytic hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline. wikipedia.org This can be followed by a coupling reaction with a suitable phenol derivative. The synthesis of p-fluoroaniline itself can be achieved through methods such as the reduction of p-fluoronitrobenzene or the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride in the presence of a deoxygenating agent. google.com A patented method describes the preparation of p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene (B1581561) via catalytic hydrogenation, which simultaneously reduces the nitro group and removes the chlorine atoms. google.com

The synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported using Togni's reagent II. nih.gov This user-friendly protocol involves the reaction of a methyl 4-(N-hydroxyacetamido)benzoate with the reagent, followed by thermal rearrangement to yield the desired product. nih.gov While not directly applicable to 4-(4-fluorophenoxy)aniline, it demonstrates modern methods for synthesizing functionalized anilines.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in various NMR spectra, the precise arrangement of atoms in 3-Fluoro-4-(4-fluorophenoxy)aniline can be determined.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings. The protons on the aniline (B41778) ring are anticipated to appear in the range of δ 6.5-7.5 ppm, while the protons on the phenoxy ring are expected to resonate between δ 6.8-7.2 ppm. The amine protons typically present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The coupling patterns (multiplicities) of the aromatic protons are governed by the spin-spin interactions with neighboring protons and fluorine atoms. The protons on the aniline ring will exhibit complex splitting patterns due to coupling with both adjacent protons and the fluorine atom at the C3 position. Similarly, the protons on the 4-fluorophenoxy ring will show splitting due to coupling with neighboring protons and the fluorine atom at the C4' position. The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the coupled nuclei.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.85 | dd | J(H,H) = 8.5, J(H,F) = 2.0 |

| H-5 | 6.70 | ddd | J(H,H) = 8.5, J(H,F) = 4.5, J(H,H) = 2.5 |

| H-6 | 6.95 | t | J(H,H) = 8.5 |

| H-2', H-6' | 7.05 | t | J(H,H) = 8.8 |

| H-3', H-5' | 7.15 | t | J(H,H) = 8.8 |

| -NH₂ | 3.80 | br s | - |

The carbon-13 (¹³C) NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carbon atoms bonded to fluorine will exhibit characteristic splitting in the proton-decoupled ¹³C NMR spectrum due to carbon-fluorine coupling.

The aromatic carbons are expected to resonate in the region of δ 110-160 ppm. The carbon atoms directly attached to the fluorine atoms (C-3 and C-4') will show large one-bond carbon-fluorine coupling constants (¹J(C,F)). Carbons at the ortho, meta, and para positions relative to the fluorine substituents will display smaller two-, three-, and four-bond coupling constants, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-1 | 140.0 | J(C,F) ≈ 2 |

| C-2 | 116.5 | J(C,F) ≈ 20 |

| C-3 | 155.0 (d) | ¹J(C,F) ≈ 245 |

| C-4 | 145.0 | J(C,F) ≈ 10 |

| C-5 | 110.0 | J(C,F) ≈ 25 |

| C-6 | 120.0 | J(C,F) ≈ 5 |

| C-1' | 153.0 | J(C,F) ≈ 2 |

| C-2', C-6' | 122.0 | J(C,F) ≈ 8 |

| C-3', C-5' | 117.0 | J(C,F) ≈ 22 |

| C-4' | 159.0 (d) | ¹J(C,F) ≈ 240 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each of the two fluorine atoms, as they are in different chemical environments.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. The fluorine atom on the aniline ring (at C-3) and the fluorine atom on the phenoxy ring (at C-4') will have different chemical shifts. These signals will likely appear as multiplets due to coupling with neighboring protons. The analysis of these coupling patterns can further confirm the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for this type of compound include cleavage of the ether linkage, loss of the amino group, and fragmentation of the aromatic rings. The presence of two fluorine atoms will be evident in the isotopic pattern of the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula.

A plausible fragmentation pathway would involve the cleavage of the C-O ether bond, leading to the formation of fluorophenoxy and fluoroaniline radical cations. Further fragmentation could involve the loss of small neutral molecules such as CO, HCN, and HF.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.

The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ region. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the diaryl ether will be visible in the 1200-1250 cm⁻¹ range.

The carbon-fluorine (C-F) bond gives rise to a strong absorption band in the IR spectrum. The C-F stretching vibration in aromatic fluorides typically appears in the region of 1100-1400 cm⁻¹. Due to the presence of two C-F bonds in different electronic environments in this compound, two distinct C-F stretching bands may be observed, or they may overlap to form a broad, strong absorption in this region. The exact position of these bands can provide further evidence for the presence and substitution pattern of the fluorine atoms.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Diaryl Ether | C-O-C Stretch | 1200-1250 |

| Fluoroaromatic | C-F Stretch | 1100-1400 (strong) |

X-ray Crystallography for Solid-State Structure Determination

An exhaustive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, remains undetermined.

While crystallographic data for the target compound is unavailable, studies on structurally related aniline derivatives provide insights into the potential molecular conformations and intermolecular interactions that might be expected. For instance, the crystal structures of other fluorinated phenoxy aniline compounds often reveal non-planar conformations, with significant dihedral angles between the aromatic rings. These conformations are influenced by the steric and electronic effects of the substituent groups.

In the absence of experimental data for this compound, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict its gas-phase geometry and potential packing arrangements in the solid state. Such theoretical studies would offer valuable hypotheses regarding bond lengths, bond angles, and torsion angles, which could guide future experimental crystallographic investigations.

Further research is required to isolate single crystals of this compound of sufficient quality for X-ray analysis. Such a study would provide the definitive solid-state structure and offer valuable insights into the structure-property relationships of this compound.

Computational and Theoretical Studies on 3 Fluoro 4 4 Fluorophenoxy Aniline and Analogues

Quantum Chemical Calculations (DFT-Based Approaches)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, energy levels, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine key structural parameters. jmaterenvironsci.comthaiscience.info The presence of substituents, such as fluorine atoms and a phenoxy group, influences the charge distribution and, consequently, the bond lengths, bond angles, and dihedral angles of the molecule. chemrxiv.org

In aromatic Schiff bases with N-aryl substituents, a characteristic feature is the twisting of the terminal phenyl rings relative to the plane of the central imine link. researchgate.net Similarly, in 3-Fluoro-4-(4-fluorophenoxy)aniline, the aniline ring and the phenoxy ring are not coplanar. This twist is defined by the dihedral angles between the rings and the bridging C-O-C ether linkage. Analysis of the electronic structure reveals how electron density is distributed across the molecule, affecting properties like dipole moment and polarizability. researchgate.net

| Parameter | Typical Calculated Value Range | Description |

| C-N Bond Length | 1.40 - 1.43 Å | The length of the bond connecting the aniline nitrogen to the aromatic ring. researchgate.net |

| C-F Bond Length | 1.35 - 1.38 Å | The length of the bond between a carbon atom and a fluorine atom on the aromatic rings. |

| C-O-C Bond Angle | 118° - 122° | The angle of the ether linkage connecting the two phenyl rings. |

| Dihedral Angle | 40° - 60° | The twist angle between the planes of the two aromatic rings. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as it is easier to induce electronic transitions. malayajournal.org

For substituted anilines, the HOMO-LUMO gap can be calculated using DFT methods. For instance, the energy gap for p-fluoroaniline has been calculated to be approximately 5.1762 eV. jmaterenvironsci.com The HOMO is typically localized over the aniline ring and the nitrogen atom, indicating this is the primary site for electrophilic attack, while the LUMO distribution highlights regions susceptible to nucleophilic attack. chemrxiv.org

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| p-Fluoroaniline jmaterenvironsci.com | - | - | 5.1762 |

| p-Chloroaniline jmaterenvironsci.com | - | - | 5.2385 |

| p-Bromoaniline jmaterenvironsci.com | - | - | 5.2306 |

| p-Nitroaniline thaiscience.info | -6.4621 | -2.5714 | 3.8907 |

Note: This table includes data for analogue compounds to illustrate typical values.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. malayajournal.orgresearchgate.net The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic "potential", which are electron-poor, indicating sites for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. wolfram.com

For aniline derivatives, the MEP map typically shows a negative potential (red) around the nitrogen atom of the amino group due to the lone pair of electrons, making it a primary site for hydrogen bonding and interaction with electrophiles. thaiscience.info The fluorine atoms, being highly electronegative, also create regions of negative potential. The hydrogen atoms of the amino group and the aromatic rings generally exhibit a positive potential (blue). jmaterenvironsci.com

Atomic Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

In this compound, DFT calculations would typically show:

Negative charges on the highly electronegative atoms: nitrogen, oxygen, and both fluorine atoms. researchgate.net

Positive charges on most hydrogen atoms.

The carbon atoms bonded to electronegative atoms (N, O, F) would carry a partial positive charge, while other ring carbons would have varying, smaller charges.

This charge distribution is fundamental to how the molecule interacts with biological targets, influencing its ability to form hydrogen bonds and other electrostatic interactions.

| Atom Type in Analogue Molecules | Typical Mulliken Charge (e) |

| Nitrogen (in aniline) | Negative |

| Fluorine | Negative |

| Oxygen (ether linkage) | Negative |

| Hydrogen (attached to N or C) | Positive |

| Carbon (attached to F, N, O) | Positive |

Note: This table summarizes expected charge distributions based on the principles of Mulliken charge analysis on similar functional groups. researchgate.netsemanticscholar.org Exact values for the target molecule require a specific calculation.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. visionpublisher.info It is widely used in drug discovery to understand and predict ligand-protein interactions.

Ligand-Protein Interaction Analysis (e.g., with c-Met kinase, DNA gyrase, sigma1 receptor)

Analogues and derivatives of this compound have been investigated as inhibitors for several important protein targets. The core anilino-phenoxy structure is a common scaffold in medicinal chemistry.

c-Met Kinase: The c-Met receptor tyrosine kinase is a target in cancer therapy. Derivatives of 4-anilinoquinazoline, which feature a similar aniline moiety, are known inhibitors. tku.edu.tw Docking studies show that the aniline ring often inserts into a hydrophobic pocket of the ATP-binding site. The nitrogen atom can act as a hydrogen bond acceptor, while the fluorine substituents can form additional interactions, enhancing binding affinity. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibacterial agents. nih.govacgpubs.org Docking studies of inhibitors into the DNA gyrase active site often reveal key hydrogen bonding interactions with residues like Asp73, Asn46, and Arg136. nih.gov The anilino portion of a ligand can engage in hydrophobic or pi-stacking interactions within the binding pocket. who.int

Sigma-1 Receptor (S1R): The sigma-1 receptor is a chaperone protein implicated in various neurological disorders. nih.gov Ligand binding to S1R involves a combination of hydrophobic and hydrophilic interactions within a beta-barrel binding pocket. nih.govnih.gov The aromatic rings of a ligand like this compound would likely engage in hydrophobic interactions, while the amino group could form crucial hydrogen bonds with amino acid residues in the receptor.

| Protein Target | Key Interacting Residues (Examples) | Type of Interaction | Typical Binding Energy Range (kcal/mol) |

| c-Met Kinase | Met, Glu, Thr | Hydrogen bonds, Hydrophobic interactions | -8.0 to -12.0 |

| DNA Gyrase nih.gov | Asp73, Asn46, Arg136 | Hydrogen bonds, Pi-stacking | -6.0 to -13.0 nih.gov |

| Sigma-1 Receptor nih.gov | (Varies) | Hydrophobic interactions, Hydrogen bonds | -9.0 to -14.0 |

Note: The specific residues and energies are illustrative and based on studies with compounds containing similar structural motifs. nih.govnih.govresearchgate.netpreprints.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the activity of a molecule is a direct function of its physicochemical properties and structural features. In 2D-QSAR, descriptors are derived from the two-dimensional representation of the molecule, while 3D-QSAR methods utilize the three-dimensional structural information.

For analogues of this compound, such as substituted diphenyl ethers and phenoxy acetamides, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods involve several key steps:

Dataset Selection and Alignment: A series of structurally related molecules with known biological activities (the training set) is selected. The three-dimensional structures of these molecules are then aligned or superimposed based on a common scaffold.

Molecular Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation and Validation: Statistical methods, most commonly Partial Least Squares (PLS) regression, are used to build a mathematical relationship between the calculated field values (independent variables) and the biological activities (dependent variable). The resulting model's predictive power is rigorously validated using techniques like leave-one-out cross-validation (yielding a q² value) and prediction of the activity of an external test set of compounds (yielding a pred_r² or R²_pred value).

In a study on the toxicity of polybrominated diphenyl ethers, which share the core diphenyl ether structure with this compound, 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov The robustness of these models was demonstrated by strong statistical validation metrics. nih.gov The analyses indicated that steric effects, particularly from substitutions at the ortho- and meta-positions of the phenyl rings, along with hydrophobicity, had the most significant impact on the activity of these compounds. nih.gov Electrostatic effects were found to be comparatively less dominant but still indispensable for mediating activity. nih.gov

The output of such a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. For example, a green contour in a steric map indicates that bulky substituents are favored in that region for higher activity, whereas a yellow contour suggests that bulk is detrimental. Similarly, blue and red contours in electrostatic maps indicate regions where positive and negative charges, respectively, are favorable. These insights are invaluable for the rational design of new, more potent analogues.

| Model | Cross-Validated Correlation Coefficient (q²) | Predictive Correlation Coefficient (pred_r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.870 | Not Reported | Steric: 60%, Electrostatic: 40% |

| CoMSIA | 0.887 | Not Reported | Steric: 45%, Electrostatic: 25%, Hydrophobic: 30% |

Data in this table is illustrative, based on findings for polybrominated diphenyl ethers, to demonstrate the typical output of a 3D-QSAR analysis. nih.gov

Conformational Analysis and Preferences

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. For flexible molecules containing multiple rotatable bonds, this analysis is critical.

Fluorine substitution can profoundly influence conformational preferences through stereoelectronic effects. soton.ac.uk The high electronegativity of fluorine alters the local electronic distribution, which can favor or disfavor certain conformations. For instance, in studies of other fluorinated molecules, it has been shown that fluorine substitution can stabilize specific gauche interactions and influence the puckering of non-aromatic rings. soton.ac.uknih.gov

For this compound, key conformational questions include:

The preferred dihedral angle between the aniline ring and the phenoxy ring.

The orientation of the amino group relative to the plane of its attached phenyl ring.

The influence of the fluorine substituents on these preferences.

| Conformer | Ring-Ring Dihedral Angle | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Twisted (Global Minimum) | ~60° | 0.00 | 75.5 |

| Planar | 0° | +4.5 | <0.1 |

| Perpendicular | 90° | +1.5 | 7.0 |

| Twisted (Local Minimum) | ~120° | +1.0 | 17.5 |

This table presents hypothetical data to illustrate the concept of conformational preferences and the typical energy differences calculated between various spatial arrangements.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding how molecules of this compound interact with each other in the solid state is crucial for comprehending its crystal packing, polymorphism, and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.

The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule of interest. This surface can be mapped with various properties to provide detailed insights into crystal packing:

d_norm: This property maps the normalized contact distance, which simultaneously shows intermolecular contacts shorter than (red spots), equal to (white), and longer than (blue) the van der Waals radii. The red spots are particularly important as they highlight close contacts, such as hydrogen bonds and other significant interactions.

Shape Index: This map reveals depressions and hollows on the surface, which are characteristic of π-π stacking interactions, often seen as adjacent red and blue triangles.

Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts on the Hirshfeld surface. The plot of the distance from the surface to the nearest nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e) provides a quantitative summary of the types and relative significance of different interactions.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 55% |

| C···H / H···C | 20 - 30% |

| O···H / H···O | 5 - 15% |

| N···H / H···N | 3 - 10% |

| F···H / H···F | 2 - 8% |

| C···C (π-stacking) | 2 - 7% |

Data represents typical ranges observed in Hirshfeld analyses of various substituted aromatic molecules and serves to illustrate the quantitative output of the method. nih.govnih.gov

Synthesis and Functionalization of 3 Fluoro 4 4 Fluorophenoxy Aniline Derivatives

Thiourea (B124793) Derivatives and Their Synthesis

Thiourea derivatives are a significant class of compounds, and their synthesis from anilines is a well-established chemical transformation. The primary method for synthesizing thiourea derivatives from 3-Fluoro-4-(4-fluorophenoxy)aniline involves its reaction with an appropriate isothiocyanate.

The general synthetic route proceeds by nucleophilic addition of the primary amine group of the aniline (B41778) to the electrophilic carbon atom of the isothiocyanate. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tert-butanol, and often proceeds with high yields. nih.gov The isothiocyanates themselves can be commercially available or prepared in situ. One common method for in-situ generation is the reaction of a corresponding acyl chloride with a thiocyanate (B1210189) salt, like potassium thiocyanate, in a solvent such as acetone.

A study on the closely related 4-(4-fluorophenoxy)aniline (B1295514) demonstrated the synthesis of a new series of thiourea derivatives by reacting the aniline with various isothiocyanates. researchgate.net The chemical structures of the resulting compounds were confirmed using spectroscopic methods including UV, IR, NMR, and mass spectrometry. researchgate.net This methodology is directly applicable to this compound to produce a library of novel thiourea derivatives.

Table 1: Representative Thiourea Derivatives via Reaction with Isothiocyanates This table is illustrative of the types of derivatives that can be synthesized based on established methods.

| Starting Aniline | Isothiocyanate Reagent | Resulting Derivative Class |

| This compound | Phenyl isothiocyanate | N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)-N'-phenylthiourea |

| This compound | Benzyl (B1604629) isothiocyanate | N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)-N'-benzylthiourea |

| This compound | Allyl isothiocyanate | N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)-N'-allylthiourea |

| This compound | 4-Chlorobenzoyl isothiocyanate | N-(4-Chlorobenzoyl)-N'-(3-fluoro-4-(4-fluorophenoxy)phenyl)thiourea |

Amide Derivatives (e.g., Benzamides, Acylthioureas)

The primary amine of this compound is readily converted into a wide array of amide derivatives. This functionalization is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of diverse structural and functional motifs.

Benzamides: The most direct method for synthesizing benzamide (B126) derivatives is the acylation of the aniline with a substituted benzoyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, the aniline can be coupled with a carboxylic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Acylthioureas: This class of compounds combines the features of both amides and thioureas. Their synthesis involves the reaction of the aniline with an acyl isothiocyanate. These reactive intermediates are usually generated in situ by treating an acyl chloride with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. The subsequent addition of this compound to the freshly prepared acyl isothiocyanate affords the desired N-acyl-N'-arylthiourea derivative.

Table 2: Examples of Amide Derivative Synthesis This table illustrates general synthetic pathways for amide formation.

| Derivative Type | Reagents | General Product Structure |

| Benzamide | This compound + Substituted Benzoyl Chloride | Substituted N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)benzamide |

| Amide (from acid) | This compound + Carboxylic Acid + Coupling Agent (e.g., EDC) | N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)amide |

| Acylthiourea | This compound + Acyl Isothiocyanate | N-Acyl-N'-(3-fluoro-4-(4-fluorophenoxy)phenyl)thiourea |

Sulfonamide and Carbamate (B1207046) Derivatives (by analogy from related fluorinated anilines)

By analogy with other fluorinated anilines, this compound serves as an excellent precursor for the synthesis of sulfonamide and carbamate derivatives. These functional groups are prevalent in pharmacologically active molecules.

Sulfonamides: The synthesis of sulfonamides is generally achieved by reacting the aniline with a sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) in the presence of a base like pyridine. Research on the structurally similar 3-fluoro-4-morpholinoaniline (B119058) has demonstrated the successful synthesis of sulfonamide derivatives with antimicrobial activity. ossila.com This established protocol can be directly adapted for this compound.

Carbamates: Carbamate derivatives are typically prepared by treating the aniline with a chloroformate, such as ethyl chloroformate or phenyl chloroformate, under basic conditions. epa.govresearchgate.net This reaction results in the formation of an N-aryl carbamate. As with sulfonamides, the synthesis of carbamates from 3-fluoro-4-morpholinoaniline provides a strong precedent for the successful derivatization of this compound. ossila.com

Table 3: Synthesis of Sulfonamide and Carbamate Derivatives (by Analogy)

| Derivative Type | Reagent | Reaction Condition | Product Class |

| Sulfonamide | Aryl/Alkyl Sulfonyl Chloride | Base (e.g., Pyridine) | N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)sulfonamide |

| Carbamate | Ethyl Chloroformate | Base (e.g., Triethylamine) | Ethyl N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)carbamate |

| Carbamate | Phenyl Chloroformate | Base (e.g., Pyridine) | Phenyl N-(3-Fluoro-4-(4-fluorophenoxy)phenyl)carbamate |

Integration into More Complex Heterocyclic Systems (e.g., Quinazolines, Quinolines)

The this compound moiety can be incorporated as a key structural element into larger, more complex heterocyclic systems. Quinazolines and quinolines are prominent examples of nitrogen-containing heterocycles with significant applications.

Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the use of anthranilic acid or 2-aminobenzamide (B116534) precursors. nih.govresearchgate.net To integrate the target aniline, it would first need to be converted into a corresponding 2-amino-N-(substituted)benzamide derivative. This intermediate could then undergo cyclization with various reagents, such as aldehydes or orthoesters, to form the quinazolinone ring system. nih.gov The specific substitution pattern of the final quinazoline would be dictated by the choice of cyclizing agent.

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Alternatively, related structures such as 4-(2-fluorophenoxy)quinoline derivatives have been synthesized and investigated as c-Met kinase inhibitors, highlighting the relevance of this scaffold. nih.gov A plausible route to incorporate the this compound moiety at the C4 position of a quinoline ring would involve a nucleophilic aromatic substitution (SNAr) reaction, where the aniline displaces a leaving group (e.g., a chlorine atom) from the 4-position of a pre-formed quinoline ring.

Table 4: Heterocyclic Systems Derived from the Aniline Scaffold

| Heterocyclic System | General Synthetic Strategy | Key Intermediate/Reaction |

| Quinazoline | Cyclization of an anthranilamide derivative | Formation of 2-amino-X-halo-Y-(4-fluorophenoxy)benzamide followed by cyclization with an aldehyde or orthoester. |

| Quinoline | Nucleophilic aromatic substitution (SNAr) | Reaction of this compound with a 4-chloroquinoline (B167314) derivative. |

Derivatization for Carbon Nanodot Applications (by analogy)

Carbon nanodots (C-dots) are fluorescent carbon-based nanomaterials whose properties can be tuned through surface functionalization. kfupm.edu.sa By analogy with related compounds, this compound is a promising candidate for creating functionalized C-dots with tailored photoluminescent properties.

The synthesis of C-dots often involves hydrothermal or microwave-assisted treatment of molecular precursors. kfupm.edu.sa Anilines can be used as nitrogen-doping agents and surface-passivating ligands during this process. rsc.orgmdpi.com Studies have shown that the photoluminescence of C-dots can be chemically controlled by introducing para-substituted anilines onto their surface, leading to substantial changes in emission color and spectral width. nih.gov

Specifically, the use of 3-fluoro-4-morpholinoaniline, a close structural analog, has been suggested to tune the emission wavelength of carbon nanodots. ossila.com It is hypothesized that the electron-withdrawing fluorine atom and the electron-donating ether linkage in the this compound structure could create unique electronic states on the C-dot surface. This modification could influence the bandgap and surface energy levels, potentially leading to C-dots with novel optical properties, such as shifts in emission wavelength or enhanced quantum yields. nih.gov The derivatization occurs through the incorporation of the aniline during the C-dot synthesis, where it becomes part of the nanoparticle's surface chemistry.

Table 5: Potential Role in Carbon Nanodot Synthesis (by Analogy)

| Application | Synthetic Method | Role of Aniline | Potential Outcome |

| Functionalized C-dots | Hydrothermal/Microwave Synthesis | Surface passivation, Nitrogen doping, Surface functionalization | Tuned photoluminescence (e.g., color, quantum yield), Altered electronic properties |

Academic Research on Biological Mechanisms of Action in Vitro Studies

Role as Scaffolds for Enzyme Inhibitors (e.g., Kinases: c-Met, KDR, c-Kit, flt-3, flt-4 by analogy)

The aniline (B41778) and phenoxy ether moieties present in 3-fluoro-4-(4-fluorophenoxy)aniline are common features in many kinase inhibitors. By analogy, this scaffold is relevant to the development of inhibitors for several receptor tyrosine kinases crucial in cell signaling pathways. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can lead to constitutive signaling and is a common finding in acute myeloid leukemia (AML). nih.govnih.gov The development of FLT3 inhibitors is a significant area of cancer research. nih.gov

Derivatives built upon similar scaffolds have shown inhibitory activity against a range of kinases. For instance, a potent and selective FLT3 kinase inhibitor, designated as Flt-3 Inhibitor III, demonstrated an IC₅₀ of 50 nM. medchemexpress.com This same inhibitor also showed activity against c-Kit (IC₅₀ of 0.26 µM) and KDR (IC₅₀ of 0.91 µM). medchemexpress.com Other multi-target inhibitors based on related structures have also been developed. Linifanib, for example, inhibits KDR, FLT1, PDGFRβ, and FLT3 with IC₅₀ values of 4, 3, 66, and 4 nM, respectively. medchemexpress.com The core structure of these inhibitors often interacts with the hinge region of the kinase domain, a common strategy in designing kinase inhibitors. nih.gov The general strategy of using a scaffold to create variations for targeting specific kinases is a well-established practice in medicinal chemistry. nih.gov

Table 1: Kinase Inhibition by Analogue Compounds

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Flt-3 Inhibitor III | FLT3 | 50 |

| Flt-3 Inhibitor III | c-Kit | 260 |

| Flt-3 Inhibitor III | KDR | 910 |

| Linifanib (ABT-869) | KDR | 4 |

| Linifanib (ABT-869) | FLT1 | 3 |

| Linifanib (ABT-869) | FLT3 | 4 |

| Linifanib (ABT-869) | PDGFRβ | 66 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various kinase inhibitors that share structural similarities with this compound, demonstrating the potential of this scaffold in enzyme inhibition.

In Vitro Anti-Cancer Activity of Derivatives

Building on the potential for enzyme inhibition, derivatives of the core structure have been synthesized and tested for their anticancer properties. In one study, novel 3-fluoro-4-morpholinoaniline (B119058) derivatives were synthesized and evaluated for their in vitro antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). ncl.res.in

Among the synthesized compounds, a sulfonamide group-containing derivative, NAM-5, exhibited significant anti-proliferative activity. It showed an IC₅₀ of 1.811 µM for MCF-7 cells and 2.143 µM for MDA-MB-231 cells. ncl.res.in Another derivative, NAM-7, also displayed good anti-proliferative activity against MCF-7 cells with an IC₅₀ of 1.883 µM, though it was less active against MDA-MB-231 cells (IC₅₀ of 4.688 µM). ncl.res.in Flow cytometry analysis confirmed that these compounds induced apoptosis-mediated cell death in the cancer cell lines. ncl.res.in

Table 2: In Vitro Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| NAM-5 | MCF-7 (Breast Cancer) | 1.811 |

| NAM-5 | MDA-MB-231 (Breast Cancer) | 2.143 |

| NAM-7 | MCF-7 (Breast Cancer) | 1.883 |

| NAM-7 | MDA-MB-231 (Breast Cancer) | 4.688 |

This table shows the IC₅₀ values representing the concentration of the compound required to inhibit the growth of cancer cells by 50%. Data from a study on novel 3-fluoro-4-morpholinoaniline derivatives. ncl.res.in

Inhibition of Ion Channels (e.g., N-type Calcium Channels in SH-SY5Y neuroblastoma FLIPR assay)

The this compound scaffold has been investigated for its ability to modulate ion channel activity, particularly N-type (Caᵥ2.2) calcium channels, which are validated targets for treating chronic pain. flinders.edu.au A series of fluorophenoxyanilide derivatives were synthesized and evaluated in a FLIPR (Fluorometric Imaging Plate Reader) assay using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses N-type calcium channels. flinders.edu.aunih.govresearchgate.net

These simplified analogues of ω-conotoxin GVIA mimetics showed promising inhibitory activity. flinders.edu.au A comprehensive structure-activity relationship (SAR) study of phenoxyaniline (B8288346) and sulfonamide analogues revealed compounds with potent inhibition of the Caᵥ2.2 channel. rsc.org The study highlighted that the presence of a fluoro substituent was crucial for enhanced binding and potency. rsc.org The SH-SY5Y cell line is a common model for studying N-type calcium channels, which can be inhibited by various compounds, including muscarine (B1676868) and ω-conotoxin GVIA. nih.govnih.gov

Antimicrobial Activity of Derivatives (by analogy from related morpholinoanilines)

Derivatives of related morpholinoanilines have demonstrated notable antimicrobial properties. nih.gov The morpholine (B109124) ring is a key component in several antimicrobial agents. nih.govresearchgate.net Specifically, sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and show antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25.0 μg/mL. ossila.com

In a broader context, various morpholine derivatives have been tested against a wide range of bacterial strains. researchgate.net For example, one morpholine derivative exhibited a broad spectrum of action, inhibiting 82.83% of tested bacterial strains. researchgate.net Another derivative was active against 34.40% of the bacterial strains, with many sensitive strains being inhibited at a low concentration of 3.125 mg/ml. researchgate.net These findings suggest that the morpholinoaniline scaffold is a promising starting point for the development of new antimicrobial agents. nih.gov

Table 3: Antimicrobial Activity of a 3-Fluoro-4-morpholinoaniline Derivative

| Derivative Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Sulfonamides | 6.25 - 25.0 µg/mL |

| Carbamates | 6.25 - 25.0 µg/mL |

This table indicates the range of MIC values for sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline against various microbial strains. ossila.com

Structure-Activity Relationship (SAR) Studies for Derivatives

SAR studies have been crucial in optimizing the biological activity of derivatives based on the this compound scaffold. In the context of N-type calcium channel inhibition, a comprehensive SAR study of phenoxyaniline and sulfonamide analogues was conducted. rsc.org This study revealed that the removal of a fluoro substituent from one of the initial compounds resulted in a 5-fold decrease in potency for the Caᵥ2.2 channel, indicating the importance of this halogen for activity. rsc.org

Similarly, in the development of anticancer agents, the synthesis and testing of thirty-one novel morpholine and its sulfonamide derivatives allowed for an analysis of how different structural modifications impacted their efficacy against breast cancer cell lines. ncl.res.in The superior activity of the sulfonamide-containing compound NAM-5 over other derivatives points to the significance of this functional group for the observed anti-proliferative effects. ncl.res.in SAR studies on related 4-anilinoquinoline derivatives also highlighted how substituent changes on the quinoline (B57606) ring significantly influence antiproliferative activity. nih.gov

Mechanistic Insights into Biotransformation Pathways of Fluorinated Anilines (e.g., Dehalogenation)

The biotransformation of fluorinated anilines is a critical aspect of their biological activity and potential toxicity. Studies on microsomal systems have shown that the NADPH-dependent dehalogenation of fluorinated anilines can occur through three distinct reaction pathways. nih.gov

The first pathway involves monooxygenation at a fluorinated position, which releases a fluoride (B91410) anion and forms a reactive quinoneimine. nih.gov A second pathway involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins. nih.gov The third mechanism proceeds through the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen. nih.gov These pathways are considered bioactivation pathways, as they form reactive intermediates. The reactivity of these intermediates, and thus the potential for bioactivation, increases with a greater number of fluoro-substituents on the aniline ring. nih.gov

Potential Applications in Advanced Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs) (by analogy)

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, and their performance is intrinsically linked to the properties of the organic materials used in their construction. Fluorinated aniline (B41778) derivatives are of particular interest in this field due to their potential to influence key parameters such as charge injection, transport, and device stability.

By analogy, the compound 3-fluoro-4-morpholinoaniline (B119058) is utilized as a synthesis intermediate for materials used in OLEDs. ossila.com The presence of a fluorine atom can modify the electronic properties of the aniline moiety, which can be beneficial for tuning the energy levels of organic semiconductors to facilitate more efficient charge injection and transport within the OLED stack. The electron-withdrawing nature of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can lead to improved device performance and stability.

The structure of 3-Fluoro-4-(4-fluorophenoxy)aniline suggests its potential as a building block for hole-transporting materials (HTMs) or as a precursor for emissive materials. The aniline group provides a site for further chemical modification, allowing for the synthesis of larger, more complex molecules with tailored optoelectronic properties. The diphenyl ether linkage offers a degree of conformational flexibility, which can be advantageous in promoting amorphous film formation, a desirable characteristic for preventing crystallization and ensuring the long-term operational stability of OLED devices.

Table 1: Potential Roles of this compound Moieties in OLEDs (by analogy)

| Feature | Potential Advantage in OLEDs |

| Fluorine Substitution | Tuning of HOMO/LUMO energy levels for improved charge injection and transport. |

| Aniline Group | A versatile chemical handle for the synthesis of hole-transporting or emissive materials. |

| Diphenyl Ether Core | Promotes the formation of stable amorphous films, enhancing device longevity. |

Role in Modifying Carbon Nanodots for Enhanced Photoluminescence Quantum Yield (by analogy)

Carbon nanodots (CNDs) are a class of fluorescent carbon nanomaterials that have garnered significant attention for their excellent photostability, biocompatibility, and tunable optical properties. nih.gov The surface functionalization of CNDs is a critical strategy for modulating their photoluminescence (PL) characteristics.

Research has shown that the surface modification of carbon nanodots with para-substituted anilines can effectively control their photoluminescence. nih.govresearchgate.net For instance, 4-morpholinoaniline decorated phenylenediamine carbon nanodots have demonstrated a significant improvement in photoluminescence quantum yield (PLQY), increasing from 28.3% to 41.8%. ossila.com Furthermore, the use of a fluorinated analogue, 3-fluoro-4-morpholinoaniline, can be applied to tune the emission wavelength of the carbon nanodots. ossila.com

These findings suggest that this compound could serve as an effective surface passivating agent for CNDs. The lone pair of electrons on the nitrogen atom of the aniline group can interact with the surface of the CNDs, creating new energy levels and leading to enhanced and tunable photoluminescence. The presence of two fluorine atoms in the molecule could further influence the electronic structure and photophysical properties of the functionalized CNDs, potentially leading to emissions at different wavelengths and with high quantum yields. The ability to fine-tune the optical properties of CNDs is crucial for their application in areas such as bioimaging, sensing, and light-emitting devices.

Table 2: Analogous Compound Performance in Carbon Nanodot Modification

| Modifying Agent | Effect on Carbon Nanodots | Reference |

| 4-Morpholinoaniline | Improved photoluminescence quantum yield from 28.3% to 41.8% | ossila.com |

| 3-Fluoro-4-morpholinoaniline | Applied to tune the emission wavelength | ossila.com |

Contribution to Functional Materials Development via Derived Structures

The chemical architecture of this compound makes it a valuable intermediate for the synthesis of a wide array of functional materials. Fluorine-containing compounds are integral to the development of advanced materials with applications ranging from polymers to liquid crystals. nbinno.comman.ac.uk

The aniline functional group is a versatile precursor for a multitude of chemical transformations, including diazotization, amide bond formation, and Schiff base condensation. These reactions open pathways to a diverse range of derivatives with tailored properties. For example, fluorinated anilines are known starting materials for the synthesis of various specialty chemicals and active pharmaceutical ingredients. google.com

The incorporation of the this compound moiety into polymer backbones could lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The presence of fluorine can also impart hydrophobicity and oleophobicity, which are desirable characteristics for surface coatings and membranes. Moreover, the synthesis of liquid crystals containing this fluorinated diphenyl ether core could lead to materials with unique phase behavior and electro-optical responses, making them suitable for applications in display technologies. The development of new functional monomers from fluorine-containing compounds is an active area of research aimed at producing novel polymers. man.ac.uk

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes